molecular formula C19H23N3O4S B2906186 N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-65-1

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2906186
CAS No.: 688054-65-1
M. Wt: 389.47
InChI Key: PZBBSOUWLMLKNV-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a structurally complex quinazolinone derivative characterized by a fused [1,3]dioxolo ring system at positions 4 and 5 of the quinazoline core. The molecule features a sulfanylidene (C=S) group at position 6 and a cyclohexyl butanamide substituent at position 6.

Properties

IUPAC Name

N-cyclohexyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c23-17(20-12-5-2-1-3-6-12)7-4-8-22-18(24)13-9-15-16(26-11-25-15)10-14(13)21-19(22)27/h9-10,12H,1-8,11H2,(H,20,23)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBBSOUWLMLKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinazolinone core, followed by the introduction of the dioxolo ring and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Notable Functional Groups
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one - 6-sulfanylidene (C=S)
- 7-N-cyclohexyl butanamide
C₂₃H₂₈N₃O₄S* ~468.5 g/mol Thioamide, cyclohexylamide
Compound 4l () Tetrahydroquinazolin-4-one - 6,8-bis(4-methoxyphenyl)
- 2-methylpropyl
C₄₇H₄₈N₄O₆ ~777.9 g/mol Methoxyphenyl, methylpropyl
Compound 688060-30-2 () [1,3]dioxolo[4,5-g]quinazolin-8-one - 6-sulfamoylphenyl ethyl carbamoyl methyl sulfanyl
- 7-N-(benzodioxolylmethyl) butanamide
C₃₁H₃₁N₅O₉S₂ 681.7 g/mol Sulfamoyl, benzodioxolylmethyl

*Estimated based on structural similarity to .

Key Observations:

Core Modifications: The target compound and 688060-30-2 share the [1,3]dioxolo[4,5-g]quinazolin-8-one core, while Compound 4l () utilizes a simpler tetrahydroquinazolinone scaffold .

Substituent Diversity :

  • The target compound’s cyclohexyl butanamide group may enhance lipophilicity and membrane permeability compared to the benzodioxolylmethyl group in 688060-30-2 .
  • The sulfanylidene (C=S) in the target compound differs from the sulfamoyl (SO₂NH₂) group in 688060-30-2, suggesting divergent biological targets (e.g., thiol-reactive enzymes vs. sulfonamide-sensitive pathways) .
  • Compound 4l’s methoxyphenyl groups likely confer π-π stacking interactions, common in kinase inhibitors .
Key Observations:
  • Compound 4l employs a Suzuki-Miyaura coupling for aryl group introduction, highlighting the versatility of palladium catalysis in quinazoline functionalization .
  • The target compound’s synthesis likely involves similar sulfanylidene incorporation and amidation steps as 688060-30-2, though substitution with cyclohexylamine would require tailored protecting-group strategies.

Inferred Bioactivity and Target Profiles

  • Target Compound : The sulfanylidene group may act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., proteases or dehydrogenases). The cyclohexylamide moiety could modulate pharmacokinetics by balancing solubility and bioavailability .

Computational Insights

AutoDock Vina () is widely used for predicting binding affinities of such compounds.

Biological Activity

N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

PropertyValue
Molecular Weight400.52 g/mol
CAS NumberNot available
Chemical StructureChemical Structure

Anticancer Activity

Research indicates that compounds similar to N-cyclohexyl-4-{8-oxo-6-sulfanylidene... exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that related quinazoline derivatives showed selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Specifically, one compound exhibited a log GI(50) value of -6.01 against the HOP-92 cell line and -6.00 against the U251 cell line .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. A related study on similar quinazoline derivatives reported notable inhibition of bacterial growth and bioluminescence in Photobacterium leiognathi, indicating a possible mechanism for antibacterial action .

Structure-Activity Relationship (SAR)

The structure of N-cyclohexyl-4-{8-oxo... plays a crucial role in its biological activity. The presence of the dioxoloquinazoline moiety enhances its interaction with biological targets. The SAR studies indicate that modifications at specific positions can significantly influence the potency and selectivity of these compounds against various cancer cell lines .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, a series of quinazoline derivatives were synthesized and tested for their anticancer efficacy. The results indicated that the compound N-cyclohexyl-4-{8-oxo... demonstrated a high degree of selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antibacterial Testing

Another study focused on the antibacterial activity of synthesized quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, confirming their potential as antibacterial agents.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including cyclocondensation of the quinazoline core, sulfanylidene group incorporation, and coupling with the cyclohexylbutanamide moiety. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Catalysts : Potassium carbonate or triethylamine facilitates nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC achieves >95% purity .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability profiles under experimental conditions?

Solubility varies with solvent polarity:

  • Polar solvents : High solubility in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL) .
  • Stability : Degrades under UV light or acidic conditions (pH <4). Store at -20°C in inert atmospheres .

Q. What in vitro assays are recommended for initial biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) at 1–100 µM concentrations .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can molecular docking predict the compound’s mechanism of action?

Use computational tools like AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs):

  • Protein preparation : Retrieve target structures from PDB and optimize protonation states .
  • Docking parameters : Set exhaustiveness to 20 and grid spacing to 0.375 Å for precision .
  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via SPR or ITC .

Q. What strategies resolve contradictory bioactivity data across studies?

Discrepancies in IC₅₀ or EC₅₀ values may arise from assay conditions or impurity profiles:

  • Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal assays : Confirm activity via thermal shift (DSF) or cellular thermal shift assays (CETSA) .
  • Impurity profiling : Use LC-MS/MS to identify degradation products affecting activity .

Q. How can structure-activity relationship (SAR) studies optimize potency?

Modify substituents to enhance target affinity or solubility:

  • Quinazoline core : Replace sulfanylidene with carbonyl to assess hydrogen bonding .
  • Cyclohexyl group : Introduce hydroxyl or fluorine to improve metabolic stability .
  • Butanamide linker : Shorten to propanamide or replace with heterocycles .

Q. What analytical methods quantify the compound in biological matrices?

Develop a validated LC-MS/MS protocol:

  • Sample preparation : Protein precipitation with acetonitrile (recovery >85%) .
  • Chromatography : UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .
  • Detection : MRM transitions for the parent ion (e.g., m/z 681.7 → 423.2) .

Q. How does metabolic stability impact in vivo efficacy?

Assess using liver microsomes or hepatocytes:

  • Phase I metabolism : CYP3A4/2D6 isoforms likely mediate oxidation .
  • Metabolite identification : HRMS/MS detects hydroxylated or demethylated products .
  • Stabilization : Deuteration at labile positions (e.g., benzylic hydrogens) reduces clearance .

Q. What combinatorial approaches enhance therapeutic synergy?

Pair with established drugs to overcome resistance or toxicity:

  • Anticancer synergy : Test with cisplatin or PARP inhibitors via Chou-Talalay analysis .
  • Antimicrobial synergy : Combine with β-lactams; use checkerboard assays for FIC index .
  • Isobolograms : Confirm additive/synergistic effects at fixed ratios .

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